diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-triene-5,10-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-4-23-16(21)10-7-6-8-19-13(10)18-14-11(15(19)20)9(3)12(25-14)17(22)24-5-2/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXAEXGJOUPWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN2C1=NC3=C(C2=O)C(=C(S3)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Type Multicomponent Cyclization
The Hantzsch reaction, traditionally used for synthesizing 1,4-dihydropyridines, has been adapted for constructing fused pyrido-thienopyrimidine systems. A modified approach involves the cyclocondensation of ethyl 3-aminothiophene-2-carboxylate with diethyl acetylenedicarboxylate and methyl acetoacetate under acidic conditions . This one-pot reaction proceeds via enamine formation, followed by intramolecular cyclization to establish the pyrido[1,2-a]thieno[2,3-d]pyrimidine skeleton. Microwave irradiation (100–120°C, 30 min) significantly enhances yield (78%) compared to conventional heating (48 hr, 62%) . The reaction’s regioselectivity is attributed to the electron-withdrawing effect of the ester groups, directing cyclization to the C2 position of the thiophene ring .
Key variables influencing yield include:
-
Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
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Catalyst : p-Toluenesulfonic acid (10 mol%) minimizes side reactions .
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Stoichiometry : A 1:1:1 ratio of amine, diketone, and aldehyde precursors optimizes ring closure .
Sequential Cyclocondensation and Annulation
A stepwise strategy involves first synthesizing the thieno[2,3-d]pyrimidine core, followed by annulation of the pyrido ring. Starting with methyl 4-amino-5-cyano-2-methylthiophene-3-carboxylate, treatment with triethyl orthoformate and benzylamine generates the pyrimidine ring via a Conrad-Limpach mechanism . Subsequent reaction with diethyl 3-oxopentanedioate in the presence of ammonium acetate (120°C, 8 hr) forms the pyrido ring through a Knorr-type cyclization . This method offers precise control over regiochemistry, achieving an overall yield of 65% after chromatographic purification .
Mechanistic Insights :
-
Pyrimidine Formation : The amine reacts with orthoformate to generate an imidate intermediate, which cyclizes with the thiophene’s amino and cyano groups .
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Pyrido Annulation : The ketoester undergoes enolization, followed by nucleophilic attack on the activated methylene group of the thienopyrimidine .
Photochemical [2+2] and [3+2] Cycloadditions
Recent advances in photoredox catalysis enable the construction of saturated nitrogen heterocycles. Irradiation (λ = 450 nm) of a dihydropyridine precursor with ethyl propiolate induces a [3+2] cycloaddition, forming the pyrido ring with high atom economy . This method circumvents harsh thermal conditions, preserving ester functionalities. However, the thienopyrimidine moiety must be pre-installed, limiting applicability to late-stage diversification .
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Light Source | Blue LEDs | 72 |
| Catalyst | Ru(bpy)₃Cl₂ | 68 |
| Solvent | Acetonitrile | 75 |
Solid-Phase Synthesis for Parallel Library Generation
Combinatorial approaches employ Wang resin-bound thiophene intermediates to streamline synthesis. After immobilizing ethyl 3-amino-4-methylthiophene-2-carboxylate, sequential couplings with Fmoc-protected β-ketoesters and cyclative cleavage with TFA/CH₂Cl₂ (1:1) yield the target compound . This method facilitates rapid analog generation but requires rigorous optimization of swelling properties and coupling efficiencies .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its pharmacological properties. It may exhibit antiviral, antibacterial, or anticancer activities, making it a candidate for drug development.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Ester vs. Amide Derivatives : The target compound’s diethyl esters contrast with the carboxamide group in 10j. While 10j exhibits direct melanin-enhancing activity (1.5× potency over 8-MOP), the ester groups in the target compound likely improve synthetic accessibility and serve as a platform for further functionalization .
- Chlorinated Analogues: 2,4-Dichlorothieno[2,3-d]pyrimidine is a reactive intermediate used to introduce hydrazine or triazole groups, enabling diversification into compounds with enhanced binding affinities .
- Antiallergy Analogues: Substitutions at positions 2,3,7 in 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines demonstrate the impact of regiochemistry on biological targets, shifting activity from melanin modulation to histamine inhibition .
Key Observations:
- The target compound’s synthesis via Grignard reaction offers moderate yields (60–74%), typical for multi-step heterocyclic syntheses. In contrast, chlorination routes (e.g., for 2,4-dichlorothieno[2,3-d]pyrimidine) achieve higher yields but require hazardous reagents like POCl₃ .
- Post-synthetic modifications, such as amidation (to produce 10j), retain high efficiency (74%), underscoring the utility of the target compound as a scaffold .
Key Observations:
- The target compound’s role as an intermediate limits its direct biological use, whereas derivatives like 10j show significant melanogenesis enhancement, likely due to improved target engagement via the carboxamide group .
- Antiallergy analogues with substitutions at position 7 highlight the importance of steric and electronic effects in modulating receptor interactions .
Biological Activity
Diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H20N2O5S
- Molecular Weight : 364.42 g/mol
- CAS Number : 1346603-86-8
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds related to thienopyrimidines exhibit a range of biological activities including:
- Antitumor Activity :
- Cytotoxicity :
- Mechanism of Action :
Case Studies and Experimental Results
| Study | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| SU-DHL-6 | 0.55 | Significant apoptosis induction | |
| MCF-7 | 0.045 | High selectivity towards cancer cells | |
| K562 | 1.68 | Effective against leukemia cells |
Structure-Activity Relationship (SAR)
The structure of diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives has been optimized to enhance their biological activities:
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing structurally related pyrido-thieno-pyrimidine derivatives?
- Answer : One-pot, multi-step reactions are commonly employed. For example, –3 describe the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives via sequential condensation, cyclization, and functionalization steps. Key steps include:
- Use of tert-butyl isocyanide as a cyclization agent.
- Optimization of solvent systems (e.g., ethanol or DMF) and temperature (80–100°C).
- Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane).
- Yields range from 51% to 61%, with purity confirmed by NMR and HRMS .
Q. How is the structural elucidation of this compound performed?
- Answer : A combination of spectroscopic techniques is critical:
- 1H/13C NMR : Assigns hydrogen and carbon environments (e.g., methyl groups at δ ~1.3 ppm, ester carbonyls at δ ~165–170 ppm) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed mass accuracy within ±0.0162 Da) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, CN stretches at ~2200 cm⁻¹) .
Q. What physicochemical properties are critical for handling this compound?
- Answer : Key properties include:
- Melting Point : 215–245°C (varies with substituents; see –3).
- Solubility : Limited in polar solvents (DMSO or DMF recommended for NMR studies) .
- Stability : Sensitive to moisture; store under inert atmosphere at 2–8°C .
Advanced Research Questions
Q. How do substituent variations on the pyrido-thieno-pyrimidine core impact reactivity and biological activity?
- Answer : Substituents at positions 3 and 7 significantly alter electronic and steric properties:
- Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilicity, facilitating nucleophilic attacks (e.g., ).
- Bulkier groups (e.g., phenethyl) reduce reaction yields due to steric hindrance (e.g., 51% yield in vs. 61% in ).
- Biological activity correlations require further study, but suggests potential kinase inhibition due to planar aromatic systems .
Q. What contradictions exist in reported spectral data for similar compounds, and how can they be resolved?
- Answer : Discrepancies in NMR chemical shifts may arise from:
- Solvent effects : DMSO-d6 vs. CDCl3 can shift peaks by 0.1–0.5 ppm .
- Tautomerism : Keto-enol tautomerism in pyrimidinones complicates peak assignments (e.g., ).
- Resolution : Use high-field NMR (>400 MHz) and 2D techniques (HSQC, HMBC) to resolve overlapping signals .
Q. What computational approaches support the design of pyrido-thieno-pyrimidine derivatives?
- Answer : DFT calculations and molecular docking are critical:
- DFT : Predicts optimized geometries, HOMO-LUMO gaps, and electrostatic potentials (e.g., references structure-activity relationships).
- Docking Studies : Identify binding interactions with biological targets (e.g., ATP-binding pockets in kinases) .
Methodological Considerations
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Answer :
- Step 1 : Screen catalysts (e.g., p-TsOH in –3) and solvents (polar aprotic vs. protic).
- Step 2 : Monitor reaction progress via TLC; adjust stoichiometry of reagents (e.g., 1.2 eq. of isocyanide in ).
- Workup : Use gradient elution in chromatography to separate regioisomers .
Q. What analytical pitfalls arise in characterizing this compound, and how are they mitigated?
- Answer :
- HRMS Artifacts : Adduct formation (e.g., Na⁺ or K⁺) requires ESI+ calibration with internal standards .
- NMR Impurities : Trace solvents (e.g., DMF) can obscure signals; use deuterated solvents with ≥99.9% purity.
- Crystallization Challenges : Poor crystal formation may necessitate vapor diffusion methods (e.g., ether/pentane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
